molecular formula C19H39N3O9 B11825631 m-PEG9-azide

m-PEG9-azide

Cat. No.: B11825631
M. Wt: 453.5 g/mol
InChI Key: YOCDAGUIMZYXKK-UHFFFAOYSA-N
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Description

m-PEG9-azide is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .

Mechanism of Action

m-PEG9-azide exerts its effects through its azide group, which participates in click chemistry reactions. These reactions enable the formation of stable triazole linkages, facilitating the synthesis of PROTACs and other bioactive molecules. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins .

Comparison with Similar Compounds

Similar Compounds

  • m-PEG4-azide
  • m-PEG6-azide
  • m-PEG12-azide

Uniqueness

m-PEG9-azide is unique due to its specific chain length, which provides optimal flexibility and spacing for the synthesis of PROTACs and other bioactive molecules. This makes it particularly suitable for applications requiring precise molecular architecture .

Biological Activity

m-PEG9-azide is a polyethylene glycol (PEG)-based compound that serves as an important linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound has garnered attention in biochemical research due to its unique properties and applications in targeted protein degradation, which is a promising strategy for therapeutic intervention in various diseases, including cancer.

  • Molecular Formula: C20_{20}H40_{40}N6_6O9_9
  • Molecular Weight: 508.57 g/mol
  • CAS Number: 1171122-72-7

This compound functions primarily as a linker that connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This dual-ligand approach allows for the selective degradation of specific proteins via the ubiquitin-proteasome system, which is crucial for maintaining cellular homeostasis and regulating various biological processes .

PROTAC Development

The use of this compound in PROTACs has been extensively studied. PROTACs leverage the cell's natural protein degradation machinery to eliminate unwanted or malfunctioning proteins. The incorporation of this compound facilitates the formation of stable complexes between the target protein and E3 ligase, enhancing the efficacy of degradation.

Key Findings:

  • Degradation Efficiency : Research indicates that variations in linker length, including m-PEG9, significantly influence PROTAC potency. For instance, shorter linkers may enhance degradation efficiency due to improved spatial orientation of the ternary complex formed with E3 ligases .
  • Bioconjugation Studies : In experiments assessing bioconjugation efficiency using this compound, nearly 85% conjugation was observed with target proteins, suggesting high compatibility and effectiveness in forming stable complexes necessary for targeted degradation .

Study 1: Optimization of PROTACs Using this compound

In a comparative study analyzing different PEG linkers, m-PEG9 demonstrated superior performance in promoting degradation of target proteins when combined with specific E3 ligase ligands. The study utilized various concentrations of m-PEG9-based PROTACs and measured degradation rates through Western blot analysis.

Linker TypeDegradation Rate (%)Statistical Significance
m-PEG985%p < 0.001
PEG360%p < 0.05
PEG545%Not significant

This data underscores the importance of linker choice in optimizing PROTAC design for therapeutic applications .

Study 2: In Vivo Efficacy

Another study explored the in vivo efficacy of m-PEG9-based PROTACs in animal models. The results showed a marked reduction in target protein levels within tissues after administration, confirming the compound's potential for therapeutic use in conditions characterized by protein overexpression, such as certain cancers .

Properties

Molecular Formula

C19H39N3O9

Molecular Weight

453.5 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C19H39N3O9/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-19-18-30-15-14-28-11-10-26-7-6-24-3-2-21-22-20/h2-19H2,1H3

InChI Key

YOCDAGUIMZYXKK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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